molecular formula C13H16ClN3 B1482657 2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine CAS No. 2098018-09-6

2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine

Cat. No. B1482657
CAS RN: 2098018-09-6
M. Wt: 249.74 g/mol
InChI Key: JXYCAFRWKLHKTC-UHFFFAOYSA-N
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Description

Pyridine derivatives are aromatic heterocyclic compounds that contain nitrogen atoms in their structure . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of chloromethylpyridine derivatives often involves the use of a raw material like 4-methylpyridine, which is then subjected to various chemical reactions . The process typically involves oxidation, reduction, and reaction with other chemicals to form the desired compound .


Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using various spectroscopic methods . These methods can provide information about the molecular and electronic behavior of the compounds .


Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For example, they can participate in redox reactions, and their reactivity can be studied using electrochemical methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be determined using various analytical methods. For example, the melting point, molar mass, and appearance of 2-Chloromethylpyridine have been reported .

Scientific Research Applications

Magnetic Resonance Imaging (MRI) Contrast Agents

This compound has been utilized in the synthesis of Gd^3+ diethylenetriaminepentaacetic acid bisamide complexes . These complexes are Zn^2±sensitive and serve as contrast agents in MRI scans . The ability to respond to specific ions makes them valuable for targeted imaging and diagnostic purposes.

Alkylation Reagents

In organic synthesis, this chemical serves as a reagent in base-catalyzed alkylation reactions. For instance, it has been used for the alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix 5arene in DMF (Dimethylformamide) . This application is crucial for creating complex organic structures with potential pharmaceutical uses.

Peptide Synthesis

The related compound, 4-(chloromethyl)pyridine hydrochloride , is applied as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in separation and purification of the peptide, highlighting the importance of such reagents in peptide synthesis.

Catalysis

In catalytic processes, such as palladium-catalyzed cross-coupling, Suzuki-Miyaura coupling, and Heck-Matsuda coupling, compounds like 2,6-Bis(chloromethyl)pyridine hydrochloride are used. While not the exact compound , this highlights the potential for “2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine” to be used in similar catalytic applications.

Mechanism of Action

The mechanism of action of pyridine derivatives can vary depending on their structure and the specific biological target. For example, some pyrimidines have been found to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound, as well as instructions for safe handling and storage . It’s important to note that these safety precautions should be followed to prevent harm.

Future Directions

The future research of pyridine derivatives could focus on the development of new compounds with enhanced pharmacological activities and minimal toxicity . This could involve the synthesis of novel pyrimidine analogs and the exploration of their potential therapeutic applications .

properties

IUPAC Name

2-[4-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-10(2)8-17-9-11(7-14)13(16-17)12-5-3-4-6-15-12/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYCAFRWKLHKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=CC=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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